1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features a tetrazole ring, a naphthalene moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate with an amine.
Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of flow microreactors for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the naphthalene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The naphthalene moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)-1H-tetrazole: Similar in structure but lacks the naphthalene moiety and urea linkage.
Naphthalene-1-carboxamide: Contains the naphthalene moiety but lacks the tetrazole ring and ethoxyphenyl group.
Uniqueness
1-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the combination of its tetrazole ring, naphthalene moiety, and urea linkage. This combination of functional groups provides the compound with unique chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-2-30-19-12-10-18(11-13-19)28-21(25-26-27-28)15-24-22(29)23-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3,(H2,23,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWWZCKIFJVPDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.